molecular formula C8H10ClN3 B3158055 Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride CAS No. 855250-24-7

Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride

Cat. No.: B3158055
CAS No.: 855250-24-7
M. Wt: 183.64
InChI Key: OZPNTMFDCPEVJX-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride is a heterocyclic compound with significant applications in medicinal chemistry. It is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. This compound is known for its potential therapeutic properties and is used in various scientific research fields .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride has been found to demonstrate inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are involved in the termination of impulse transmissions at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine, while LOX is involved in the metabolism of arachidonic acid, a key player in inflammation and allergic reactions.

Mode of Action

Given its inhibitory activity against ache, bche, and lox, it is likely that the compound interacts with these enzymes and inhibits their activity, thereby affecting the associated biochemical pathways .

Biochemical Pathways

By inhibiting AChE and BChE, this compound can potentially affect the cholinergic system, which plays a key role in memory, learning, and other cognitive functions. Inhibition of LOX, on the other hand, can affect the arachidonic acid pathway and potentially have anti-inflammatory effects .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets. Given its inhibitory activity against AChE, BChE, and LOX, potential effects could include changes in neurotransmission and inflammatory responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or drugs, and specific characteristics of the individual’s physiology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride typically involves the condensation of 2-aminomethylimidazo[1,2-a]pyridine with hydrochloric acid. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction mixture is typically maintained at a temperature range of 2-8°C to prevent decomposition and ensure the stability of the product .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPNTMFDCPEVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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